molecular formula C11H13N3O B15134798 2-Hydrazinyl-6-methoxy-3-methylquinoline

2-Hydrazinyl-6-methoxy-3-methylquinoline

Cat. No.: B15134798
M. Wt: 203.24 g/mol
InChI Key: JXSRDDMZTRVDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound belonging to the quinoline family. It has the molecular formula C11H13N3O and a molar mass of 203.24 g/mol . This compound is widely used in various scientific experiments due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-methoxy-3-methylquinoline typically involves the reaction of 6-methoxy-3-methylquinoline with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves bulk synthesis and purification, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-methoxy-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines .

Scientific Research Applications

2-Hydrazinyl-6-methoxy-3-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methoxy-3-methylquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-6-methoxyquinoline
  • 2-Hydrazinyl-3-methylquinoline
  • 6-Methoxy-3-methylquinoline

Uniqueness

2-Hydrazinyl-6-methoxy-3-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group at the 2-position and methoxy group at the 6-position make it particularly useful in various synthetic and research applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

(6-methoxy-3-methylquinolin-2-yl)hydrazine

InChI

InChI=1S/C11H13N3O/c1-7-5-8-6-9(15-2)3-4-10(8)13-11(7)14-12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

JXSRDDMZTRVDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)N=C1NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.